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Compound of Interest

Compound Name: 1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information,

synonyms, and available research data for 1-(6-methylpyridin-2-yl)piperazine, CAS 55745-

89-6. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Information and Synonyms
1-(6-methylpyridin-2-yl)piperazine is a heterocyclic compound belonging to the

pyridinylpiperazine class. The piperazine moiety is a common scaffold in medicinal chemistry,

known for its ability to modulate the physicochemical and pharmacological properties of drug

candidates.[1] The combination of a pyridine ring with a piperazine structure has been shown to

enhance biological activity in various therapeutic areas.
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Identifier Value

CAS Number 55745-89-6

Molecular Formula C₁₀H₁₅N₃

Molecular Weight 177.25 g/mol

IUPAC Name 1-(6-methylpyridin-2-yl)piperazine

Canonical SMILES CC1=NC(=CC=C1)N2CCNCC2

InChI
InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-

5-11-6-8-13/h2-4,11H,5-8H2,1H3

InChIKey VOSMEFSBAHULFT-UHFFFAOYSA-N

Table 2: Known Synonyms

Synonym

1-(6-METHYLPYRIDIN-2-YL)PIPERAZINE

1-(6-methyl-2-pyridinyl)piperazine

Physicochemical Properties
A summary of the available physicochemical data for 1-(6-methylpyridin-2-yl)piperazine is

presented below.

Table 3: Physicochemical Data
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Property Value Source

Appearance Neat CymitQuimica

Purity ≥97% Santa Cruz Biotechnology

Boiling Point 335.1 °C at 760 mmHg Letopharm Limited

Density 1.059 g/cm³ Letopharm Limited

Refractive Index 1.543 Letopharm Limited

Vapour Pressure 0.000108 mmHg at 25°C Letopharm Limited

Role in Synthesis of Bioactive Molecules
1-(6-methylpyridin-2-yl)piperazine serves as a key building block in the synthesis of more

complex molecules with potential therapeutic applications. One notable example is its use as a

precursor in the synthesis of novel inhibitors of Transforming Growth Factor-β (TGF-β) type 1

receptor kinase (ALK5).

Synthesis of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-
yl)-1,2,3-triazoles
A study focused on the development of ALK5 inhibitors utilized 1-(6-methylpyridin-2-
yl)piperazine as a starting material to introduce the pyridinylpiperazine moiety into the final

compounds. The general synthetic approach involved a multi-step process.

Experimental Workflow: Synthesis of ALK5 Inhibitors
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Preparation of Key Intermediate

Final Product Synthesis

1-(6-methylpyridin-2-yl)piperazine
(CAS 55745-89-6)

Cu(I)-catalyzed Azide-Alkyne
1,3-Dipolar Cycloaddition

Azide-containing precursor

1-(6-methylpyridin-2-yl)-1,2,3-triazole intermediate

Pd-catalyzed
Direct Arylation

Quinoxaline derivative

1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles
(ALK5 Inhibitors)

Click to download full resolution via product page

Caption: Synthetic workflow for ALK5 inhibitors.

Experimental Protocol:

The synthesis of the 1-(6-methylpyridin-2-yl)-1,2,3-triazole intermediates was achieved through

a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition.[1] Subsequently, the quinoxaline

moiety was introduced via a Pd-catalyzed direct arylation to yield the final 1-(6-methylpyridin-2-

yl)-5-(quinoxalin-6-yl)-1,2,3-triazole compounds.[1] For detailed experimental conditions,

including specific reagents, solvents, reaction times, and temperatures, please refer to the

original publication by Park, et al. (2013).

Biological Activity and Pharmacological Evaluation
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While specific in-depth studies on the biological activity of 1-(6-methylpyridin-2-yl)piperazine
are limited in publicly available literature, its inclusion in a study on phencyclidine-like effects

indicates that it has been subject to pharmacological evaluation.

A study investigating the structure-activity relationships of compounds with potential

phencyclidine (PCP)-like effects included 1-(6-methylpyridin-2-yl)piperazine (Registry No.

55745-89-6). The study aimed to identify compounds that interact with the PCP receptor.

Table 4: Pharmacological Evaluation Data

Assay Endpoint Result

PCP Receptor Binding Affinity (Ki) Data not specified in abstract

Behavioral Assay Stereotyped Behavior & Ataxia Agonist action observed

Experimental Protocol:

The pharmacological evaluation involved assessing the affinity of the test compounds for the

PCP receptor through binding assays. Additionally, in vivo behavioral studies in rodents were

conducted to observe phencyclidine-like effects, such as stereotyped behavior and ataxia. For

detailed methodologies, including animal models, drug administration routes, and specific

binding assay conditions, it is recommended to consult the full scientific publication.

The broader class of piperazine-containing compounds has been extensively studied and is

known to exhibit a wide range of biological activities, including anthelmintic, anticancer, anti-

inflammatory, and antimicrobial effects.[2][3][4] The anthelmintic action of piperazine is

generally attributed to its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor

in parasites, leading to paralysis.[5]

Signaling Pathway Involvement
Based on its use in the development of ALK5 inhibitors, 1-(6-methylpyridin-2-yl)piperazine is

a scaffold that can be incorporated into molecules targeting the TGF-β signaling pathway.

TGF-β Signaling Pathway
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Caption: Simplified TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGF-

βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5

subsequently phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This

complex translocates to the nucleus and regulates the transcription of target genes involved in

processes such as fibrosis and cell proliferation. Inhibitors derived from 1-(6-methylpyridin-2-
yl)piperazine can block the kinase activity of ALK5, thereby preventing the downstream

signaling events.

Conclusion
1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6) is a valuable chemical entity for

researchers and drug development professionals. Its pyridinylpiperazine scaffold makes it an

attractive starting point for the synthesis of novel bioactive compounds. The demonstrated use

of this compound in the development of ALK5 inhibitors highlights its potential in targeting the

TGF-β signaling pathway, which is implicated in various diseases, including cancer and fibrosis.

Furthermore, its reported pharmacological evaluation for phencyclidine-like effects suggests its

potential interaction with CNS targets. This technical guide provides a consolidated resource of

the currently available information on this compound, which can aid in the design of future

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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